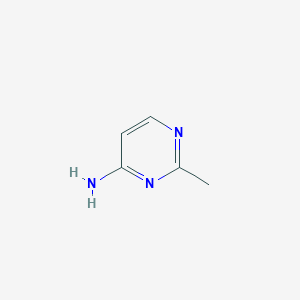
2-甲基嘧啶-4-胺
概述
描述
2-Methylpyrimidin-4-amine, also known as 4-methylpyrimidin-2-ylamine, is an organic compound with the chemical formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial in various biological processes, including the synthesis of nucleotides, which are the building blocks of DNA and RNA.
科学研究应用
2-Methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 2-Methylpyrimidin-4-amine are currently unknown . The compound belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Result of Action
Some pyrimidinamine derivatives have shown excellent biological activity, including antitrypanosomal and antiplasmodial activities .
安全和危害
生化分析
Biochemical Properties
2-Methylpyrimidin-4-amine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The basic pKa values for 2-Methylpyrimidin-4-amine have been documented, indicating its potential to participate in acid-base reactions .
Cellular Effects
The effects of 2-Methylpyrimidin-4-amine on cells and cellular processes are diverse. For instance, 2-aminopyrimidine derivatives, which include 2-Methylpyrimidin-4-amine, have shown antitrypanosomal and antiplasmodial activities . This suggests that 2-Methylpyrimidin-4-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methylpyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
It is likely that the compound could be found in various subcellular compartments depending on its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanoacetamide with formamide under acidic conditions, leading to the formation of the pyrimidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In industrial settings, the production of 2-Methylpyrimidin-4-amine can be achieved through continuous-flow synthesis, which offers advantages in terms of reaction control and product purity. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of different amine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
相似化合物的比较
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but with a chlorine atom at the 4-position instead of an amino group.
2-Amino-4-methylpyrimidine: Similar to 2-Methylpyrimidin-4-amine but lacks the methyl group at the 2-position.
4-Amino-2-methylpyrimidine-5-methylamine: Another derivative with additional functional groups.
Uniqueness: 2-Methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304309 | |
| Record name | 2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74-69-1 | |
| Record name | 74-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between thiamine and 2-methylpyrimidin-4-amine in terms of taste enhancement?
A1: Research indicates that thiamine can act as a precursor to various 2-methylpyrimidin-4-amine derivatives that exhibit kokumi taste-enhancing properties. [, ] This transformation occurs through Maillard-type reactions, particularly under specific conditions of heat and pH. [] Several of these thiamine-derived compounds have been identified and their taste thresholds determined. [, ]
Q2: Can you provide examples of specific 2-methylpyrimidin-4-amine derivatives and their taste thresholds?
A2: Certainly. Some examples include:
- S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine: This compound has a taste threshold of 35-120 µmol/L. []
- 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one: This derivative also exhibits kokumi activity within the 35-120 µmol/L range. []
- 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine: This compound shows a taste threshold in the same range as the previous two. []
Q3: Are these taste-enhancing 2-methylpyrimidin-4-amine derivatives found naturally in food?
A3: Yes, research suggests that some of these derivatives can be considered naturally "food-borne" taste enhancers. [] They have been detected in thermally processed foods with naturally high thiamine content. []
Q4: How can the formation of these kokumi-active compounds be optimized?
A4: Studies have shown that adjusting reaction parameters can significantly impact the yield of desired 2-methylpyrimidin-4-amine derivatives. For instance, maximizing the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine from thiamine can be achieved by controlling the pH (optimal at 6.5), heating time (120 minutes), and temperature (120 °C). [] Additionally, novel solvent systems like Natural Deep Eutectic Solvents (NADES) have shown promise in boosting the production of these compounds. []
Q5: What is the significance of developing a continuous flow synthesis method for 5-(aminomethyl)-2-methylpyrimidin-4-amine?
A5: 5-(aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the synthesis of vitamin B1 (thiamine). [, ] Developing a fully continuous flow synthesis method for this intermediate offers several advantages, including improved safety, efficiency, and scalability compared to traditional batch processes. [, ] This advancement can contribute to a more sustainable and cost-effective production of thiamine, which is essential for human health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


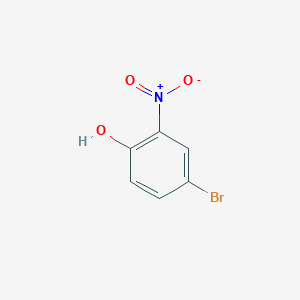
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

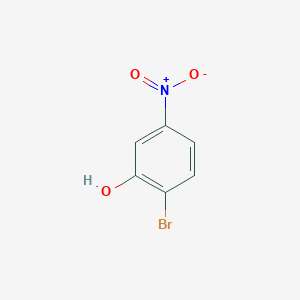
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

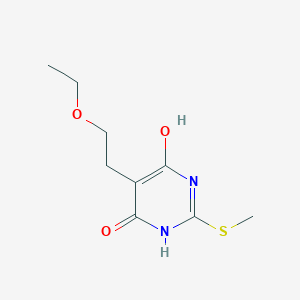
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

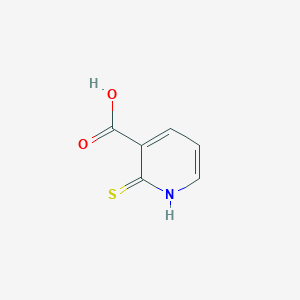

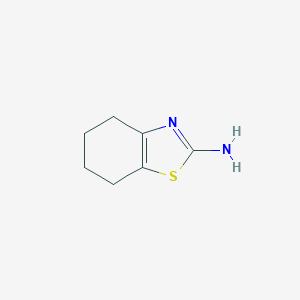
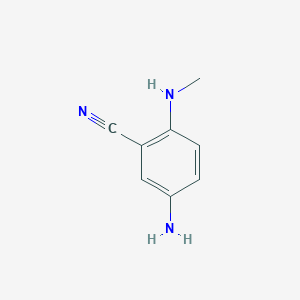
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
